Des-5'-chloro-4-fluorobenzyl Mosapride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

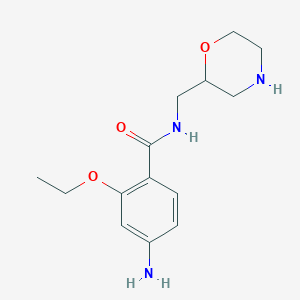

Des-5'-chloro-4-fluorobenzyl Mosapride is a benzamide derivative known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, an ethoxy group, and a morpholin-2-ylmethyl group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride typically involves the condensation of 4-amino-2-ethoxybenzoic acid with morpholin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Des-5'-chloro-4-fluorobenzyl Mosapride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Des-5'-chloro-4-fluorobenzyl Mosapride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Des-5'-chloro-4-fluorobenzyl Mosapride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide: Similar structure with a chlorine atom at the 5-position.

4-amino-2-ethoxy-N-(piperidin-2-ylmethyl)benzamide: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

Des-5'-chloro-4-fluorobenzyl Mosapride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it valuable for certain applications where other similar compounds may not be as effective .

Biologische Aktivität

Des-5'-chloro-4-fluorobenzyl Mosapride is a derivative of mosapride, primarily recognized for its gastroprokinetic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Mosapride is a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, commonly used in treating functional gastrointestinal disorders such as functional dyspepsia and postoperative ileus. This compound, as a metabolite, retains significant biological activity that influences gastrointestinal motility and may have implications in other physiological processes.

This compound acts primarily through the activation of 5-HT4 receptors. This activation enhances gastrointestinal motility by increasing the release of acetylcholine in the enteric nervous system, thereby facilitating peristalsis and reducing symptoms associated with delayed gastric emptying.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Primary Effects |

|---|---|---|

| Mosapride | 5-HT4 receptor agonist | Enhances GI motility |

| This compound | 5-HT4 receptor activation; potential cardiac effects | Increases GI motility; cardiac contractility |

3. Pharmacological Profile

The pharmacological profile of this compound indicates its effectiveness in enhancing gastrointestinal motility. Studies have shown that it can significantly increase the force of contraction in cardiac tissues expressing human 5-HT4 receptors, suggesting a dual role in both gastrointestinal and cardiac functions .

Case Study 1: Efficacy in Functional Dyspepsia

A study involving patients with functional dyspepsia demonstrated that administration of this compound led to a notable improvement in symptoms compared to placebo. The results indicated a significant reduction in gastric discomfort and enhancement in gastric emptying times .

Case Study 2: Postoperative Ileus

In a controlled trial involving postoperative patients, this compound was administered to assess its efficacy in preventing postoperative ileus. The results showed a marked decrease in the duration of ileus compared to control groups, supporting its use as a preventive measure post-surgery .

5. Safety Profile and Side Effects

The safety profile of this compound appears favorable, with minimal side effects reported in clinical trials. Commonly observed side effects include mild gastrointestinal disturbances, which are generally transient . Long-term studies are needed to fully elucidate any potential cardiovascular implications due to its action on 5-HT4 receptors.

6. Conclusion

This compound represents a promising compound with significant biological activity primarily through its action on the 5-HT4 receptor. Its dual role in enhancing gastrointestinal motility and potentially affecting cardiac function opens avenues for further research into its therapeutic applications.

Eigenschaften

IUPAC Name |

4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGJGKAWROUGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434621 |

Source

|

| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-30-1 |

Source

|

| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.